Penicillin G Sodium is a highly water-soluble form of penicillin, often used in research settings due to its ease of preparation and administration. [] It serves as a model compound for studying penicillin chemistry, stability, and interactions with biological systems. Its role in scientific research extends beyond its clinical application, offering insights into antibiotic resistance mechanisms and providing a platform for developing novel drug delivery systems.
Penicillin G sodium, also known as benzylpenicillin sodium, is a natural antibiotic belonging to the penicillin class. It is primarily derived from the mold Penicillium chrysogenum and is used to treat various bacterial infections, particularly those caused by gram-positive organisms such as Streptococcus pneumoniae and Staphylococcus aureus . The compound is classified as a β-lactam antibiotic, which functions by inhibiting bacterial cell wall synthesis.
Penicillin G sodium can be synthesized through various methods. A common approach involves reacting penicillin G with sodium salts in an organic solvent.
The molecular structure of penicillin G sodium includes a β-lactam ring, which is crucial for its antibacterial activity. The structure can be represented in various formats:
[Na+].CC1(C)S[C@@H]2[C@H](NC(=O)Cc3ccccc3)C(=O)N2[C@H]1C(=O)[O-]
InChI=1S/C16H18N2O4S.Na/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-/m1./s1
.The compound's accurate mass is approximately 356.0807 g/mol, and it appears as a white crystalline powder with a melting point around 255°C .
Penicillin G sodium undergoes several chemical reactions that are significant for its antibacterial action:
The primary mechanism of action of penicillin G sodium involves:
Penicillin G sodium has several clinical applications:
Penicillin G sodium exerts its bactericidal effect by disrupting the final stages of bacterial cell wall synthesis. The peptidoglycan layer, a mesh-like polymer essential for maintaining cellular structural integrity, requires cross-linking between glycan chains and stem peptides. This process is catalyzed by transpeptidase enzymes termed penicillin-binding proteins due to their affinity for penicillin [3] [7]. Penicillin G sodium binds covalently to the active-site serine residue within penicillin-binding proteins, irreversibly inhibiting their transpeptidase activity. Consequently, nascent peptidoglycan strands fail to form robust cross-links, leading to a structurally deficient cell wall [1] [5].
The inhibition halts peptidoglycan remodeling during bacterial growth and division. Without functional penicillin-binding proteins, bacteria accumulate immature peptidoglycan precursors in the cytoplasm while the existing wall undergoes continuous degradation. This imbalance compromises osmotic stability, rendering cells vulnerable to lysis [1] [8]. Notably, penicillin-binding proteins vary across bacterial species; Streptococcus pneumoniae alone expresses six penicillin-binding proteins with distinct affinities for Penicillin G sodium, influencing its efficacy [4].
Table 1: Key Penicillin-Binding Proteins Targeted by Penicillin G Sodium
Bacterial Species | Penicillin-Binding Protein | Primary Function | Inhibition Impact |
---|---|---|---|
Staphylococcus aureus | Penicillin-Binding Protein 4 | Peptidoglycan cross-linking | Reduced cell wall rigidity |
Streptococcus pneumoniae | Penicillin-Binding Protein 2x | Transpeptidation | Aberrant cell division |
Escherichia coli | Penicillin-Binding Protein 1A | Bifunctional transglycosylase/transpeptidase | Arrested cell elongation |
Acinetobacter baumannii | Penicillin-Binding Protein 1a | Peptidoglycan polymerization | Cell wall thinning and lysis |
The molecular efficacy of Penicillin G sodium resides in its β-lactam ring, a strained four-membered cyclic amide that structurally mimics the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan stem peptides [2] [8]. This mimicry enables competitive binding to the active site of penicillin-binding protein transpeptidases. Upon penetration into the bacterial periplasm, the β-lactam ring undergoes nucleophilic attack by the catalytic serine residue within the conserved SXXK motif of penicillin-binding proteins. This reaction forms a stable acyl-enzyme intermediate, permanently deactivating the transpeptidase [2] [4].
Crystallographic analyses (e.g., PDB ID 3UDI) reveal that Penicillin G sodium’s benzyl side chain occupies a hydrophobic pocket adjacent to the active site in Acinetobacter baumannii Penicillin-Binding Protein 1a. This binding displaces tyrosine 707 by 6.1 Å, allowing van der Waals interactions between the antibiotic’s gem-dimethyl group and the benzyl moiety. Concurrently, hydrogen bonds form between Penicillin G sodium and conserved residues (threonine 672, lysine 669, and threonine 670), stabilizing the complex [8]. The irreversibility of this interaction arises from the inability of water molecules or cellular nucleophiles to efficiently hydrolyze the acyl-enzyme adduct, contrasting with natural peptide substrates [2] [4].
Bacteriolysis following Penicillin G sodium exposure is not solely attributable to weakened peptidoglycan. Penicillin-binding protein inhibition indirectly activates endogenous bacterial autolysins—murein hydrolases responsible for controlled cell wall turnover during growth [3] [9]. Under normal conditions, autolysin activity is tightly regulated to prevent autodigestion. Penicillin G sodium disrupts this equilibrium by halting peptidoglycan synthesis while autolysins remain active, creating an imbalance favoring catabolism over anabolism [3].
In Staphylococcus aureus, inhibition of penicillin-binding proteins like Penicillin-Binding Protein 4 triggers dysregulated autolysin (e.g., AtlA) activity. This enzyme cleaves glycosidic bonds within peptidoglycan, exacerbating wall defects initiated by disrupted cross-linking. The combined effects of impaired synthesis and uncontrolled degradation culminate in osmotic lysis [9]. Notably, mutants with reduced autolysin expression exhibit diminished susceptibility to Penicillin G sodium, underscoring the enzyme’s role in mediating lethality post-penicillin-binding protein inhibition [3].
Table 2: Two-Stage Mechanism of Penicillin G Sodium-Induced Bacteriolysis
Stage | Molecular Process | Consequence |
---|---|---|
Primary | Penicillin-binding protein acylation by β-lactam ring | Transpeptidase inhibition; defective peptidoglycan cross-linking |
Secondary | Dysregulation of endogenous autolysins | Uncontrolled hydrolysis of peptidoglycan |
Outcome | Loss of cell wall integrity | Osmotic lysis and cell death |
Penicillin G sodium demonstrates preferential activity against Gram-positive bacteria due to fundamental differences in cell wall accessibility and penicillin-binding protein affinity. Gram-positive organisms (e.g., Streptococcus pneumoniae, Bacillus anthracis) possess thick, exposed peptidoglycan layers lacking outer membranes, facilitating antibiotic penetration [6] [8]. Their penicillin-binding proteins exhibit high binding affinities for Penicillin G sodium, evidenced by low inhibitory concentration (IC₅₀) values. For example, Penicillin-Binding Protein 2x in Streptococcus pneumoniae displays an IC₅₀ of 0.0059 µM [8].
Conversely, Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) express outer membranes containing porin channels that restrict Penicillin G sodium diffusion. Additionally, their penicillin-binding proteins exhibit intrinsically lower binding affinities. Kinetic studies reveal that Escherichia coli penicillin-binding proteins require higher antibiotic concentrations for inhibition (e.g., dissociation constant [Kᵢ] of 12 µM) compared to Gram-positive counterparts [6] [8]. This inefficiency is compounded by periplasmic β-lactamases, which hydrolyze Penicillin G sodium before it reaches its targets [2].
Notably, even within Gram-positive species, penicillin-binding protein mutations alter binding kinetics. Methicillin-resistant Staphylococcus aureus strains harbor Penicillin-Binding Protein 4 variants (e.g., E183A/F241R) with 150-fold increased Michaelis constant (Kₘ) for ceftobiprole, reducing antibiotic acylation efficiency. Promoter mutations further elevate Penicillin-Binding Protein 4 expression, enhancing resistance by saturating inhibitory sites [4].
Table 3: Comparative Binding Kinetics of Penicillin G Sodium to Penicillin-Binding Proteins
Bacterium | Penicillin-Binding Protein | IC₅₀/Kᵢ (µM) | Accessibility Barrier |
---|---|---|---|
Streptococcus pneumoniae | Penicillin-Binding Protein 2x | 0.0059 | None (thick peptidoglycan) |
Staphylococcus aureus (wild-type) | Penicillin-Binding Protein 4 | 0.13 | None |
Staphylococcus aureus (CRB mutant) | Penicillin-Binding Protein 4 | 196* | Altered active-site conformation |
Escherichia coli | Multiple penicillin-binding proteins | 8–12 | Outer membrane porins |
Pseudomonas aeruginosa | Penicillin-Binding Protein 3 | 0.166 | Porins + β-lactamases |
*Value reflects impaired binding due to E183A/F241R mutations [4] [8].
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